4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one is an organic compound with a complex structure that includes an isoindoline core
Mechanism of Action
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds are known to induce a variety of cellular responses, including changes in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzylamine and a suitable anhydride, the reaction proceeds through intermediate steps involving amide formation and subsequent cyclization to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to larger scales. This includes ensuring the availability of raw materials, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-phenylethyl-isoindoline: Similar structure but lacks the dihydro component.
2-phenylethyl-isoindoline: Lacks the amino group, leading to different reactivity and applications.
Uniqueness
4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-amino-2-(2-phenylethyl)-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-15-8-4-7-13-14(15)11-18(16(13)19)10-9-12-5-2-1-3-6-12/h1-8H,9-11,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZUCMUVGTUJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)N1CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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